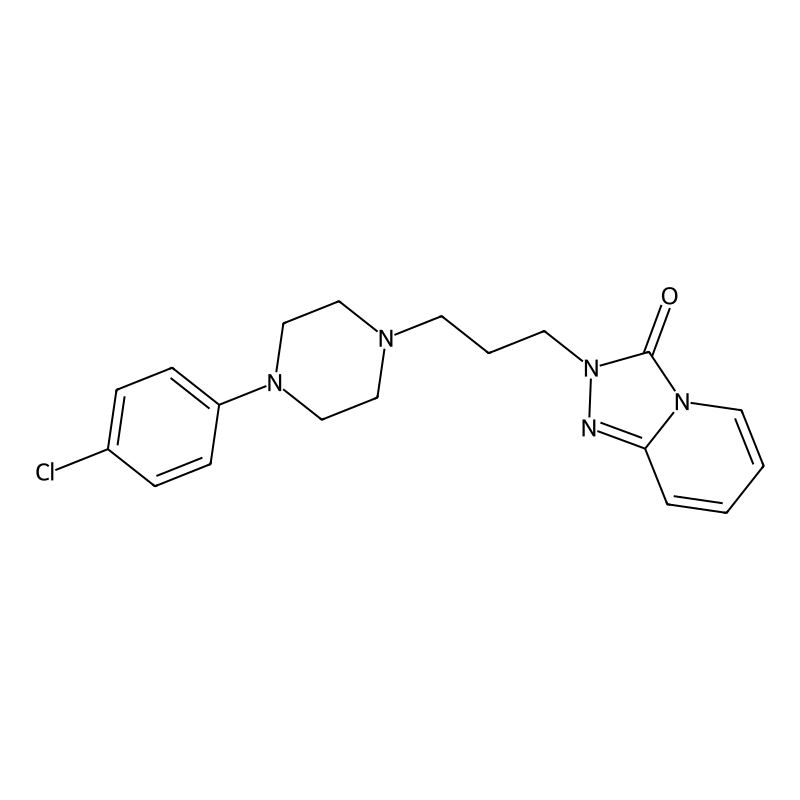

4-Chloro Trazodone Isomer

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Neurology Research

Field: Neurology Research

Application Summary: The 4-Chloro Trazodone Isomer is used in neurology research as a reference material for highly accurate and reliable data analysis .

Inhibition of Apomorphine-Induced Stereotypy in Mice

Field: Pharmacology

Application Summary: The 4-Chloro Trazodone Isomer has been shown to inhibit apomorphine-induced stereotypy in mice .

Methods of Application: The isomer is likely administered to mice, followed by administration of apomorphine. The behavior of the mice is then observed and recorded .

Results or Outcomes: The 4-Chloro Trazodone Isomer was found to inhibit apomorphine-induced stereotypy in mice with an ED50 (the dose required to achieve 50% of the maximum effect) of 0.24 mg/kg .

Induction of Catalepsy in Mice

Application Summary: The 4-Chloro Trazodone Isomer has been shown to induce catalepsy in mice .

Methods of Application: The isomer is likely administered to mice, and the onset and duration of catalepsy are then observed and recorded .

Results or Outcomes: The 4-Chloro Trazodone Isomer was found to induce catalepsy in mice with an ED50 of 0.9 mg/kg .

4-Chloro Trazodone Isomer is a chemical compound with the molecular formula C19H22ClN5O. It is an isomer of trazodone, a well-known antidepressant medication. The compound features a chlorine atom substituted at the fourth position of the trazodone structure, which significantly influences its pharmacological properties. Its unique molecular structure contributes to its distinct biological activities compared to its parent compound.

The chemical reactivity of 4-Chloro Trazodone Isomer can be characterized by various reactions typical of compounds containing both aromatic and amine functionalities. Key reactions include:

- Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, making it susceptible to nucleophiles such as amines or alcohols.

- Reduction: The compound can be reduced to form various derivatives, potentially altering its biological activity.

- Acylation: The amine groups can react with acyl chlorides to form amides, which may lead to compounds with different pharmacological profiles.

These reactions are essential for modifying the compound to explore its potential therapeutic applications.

4-Chloro Trazodone Isomer exhibits notable biological activity, particularly in neuropharmacology. Studies have shown that it inhibits apomorphine-induced stereotypy in mice, with an effective dose (ED50) of 0.24 mg/kg . This suggests that the compound may possess antipsychotic or anxiolytic properties. Additionally, the presence of the chlorine atom may enhance its affinity for certain receptors in the brain, potentially leading to improved efficacy compared to non-chlorinated analogs.

The synthesis of 4-Chloro Trazodone Isomer typically involves:

- Chlorination: Starting from trazodone, chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

- Purification: Following chlorination, purification methods such as recrystallization or chromatography are employed to isolate the pure isomer.

- Characterization: The final product is characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

4-Chloro Trazodone Isomer has potential applications in several areas:

- Pharmaceutical Research: As a derivative of trazodone, it can be explored for new antidepressant formulations or as a treatment for anxiety disorders.

- Neuroscience Studies: Its ability to modulate neurochemical pathways makes it a candidate for studying various neurological conditions.

- Chemical Biology: The compound can serve as a tool for understanding receptor interactions and drug design.

Interaction studies involving 4-Chloro Trazodone Isomer have primarily focused on its effects on neurotransmitter systems. Research indicates that it may interact with serotonin receptors, similar to trazodone, but further studies are needed to elucidate its complete interaction profile. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile.

Several compounds share structural similarities with 4-Chloro Trazodone Isomer, including:

- Trazodone: The parent compound known for its antidepressant effects.

- Nefazodone: Another antidepressant that shares a similar mechanism but differs in side effect profiles.

- Bupropion: An atypical antidepressant that also affects neurotransmitter systems but has a different chemical structure.

Comparison TableCompound Structure Type Primary Use Unique Features 4-Chloro Trazodone Isomer Chlorinated Trazodone Potential antidepressant Enhanced receptor affinity Trazodone Non-chlorinated Antidepressant Well-established use and safety Nefazodone Similar structure Antidepressant Fewer sedative effects Bupropion Different structure Antidepressant Dopamine and norepinephrine reuptake inhibitor

| Compound | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| 4-Chloro Trazodone Isomer | Chlorinated Trazodone | Potential antidepressant | Enhanced receptor affinity |

| Trazodone | Non-chlorinated | Antidepressant | Well-established use and safety |

| Nefazodone | Similar structure | Antidepressant | Fewer sedative effects |

| Bupropion | Different structure | Antidepressant | Dopamine and norepinephrine reuptake inhibitor |

This table highlights how 4-Chloro Trazodone Isomer stands out due to its unique chlorination and potential pharmacological advantages over other similar compounds.

Molecular Formula and Weight (C19H22ClN5O, ~371.9 g/mol)

4-Chloro Trazodone Isomer possesses the molecular formula C19H22ClN5O with a molecular weight of 371.86 g/mol for the free base form [1] [2]. The hydrochloride salt form exhibits a molecular weight of 408.3 g/mol [3]. This compound is officially registered under CAS number 157072-19-0 for the free base and 1263278-77-8 for the hydrochloride salt [2] [3].

The molecular composition includes 19 carbon atoms, 22 hydrogen atoms, one chlorine atom, five nitrogen atoms, and one oxygen atom [1] [2]. The exact mass of the compound is calculated to be 371.15100 Da [2]. The compound demonstrates a polar surface area of 45.78000 Ų and a calculated LogP value of 2.36460, indicating moderate lipophilicity [2].

| Property | Value |

|---|---|

| Molecular Formula | C19H22ClN5O [1] |

| Molecular Weight (Free Base) | 371.86 g/mol [1] [2] |

| Molecular Weight (Hydrochloride) | 408.3 g/mol [3] |

| CAS Number (Free Base) | 157072-19-0 [2] |

| CAS Number (Hydrochloride) | 1263278-77-8 [3] |

| Exact Mass | 371.15100 Da [2] |

| Polar Surface Area | 45.78000 Ų [2] |

| LogP | 2.36460 [2] |

Chemical Structure

2D Structural Representation

The two-dimensional structure of 4-Chloro Trazodone Isomer reveals a complex heterocyclic architecture featuring three distinct ring systems [5] [6]. The compound contains a central 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one core structure, which represents the fusion of a triazole ring with a pyridine ring [26]. This triazolopyridine moiety serves as the foundational framework of the molecule [26].

The compound features a 4-chlorophenyl group attached to a piperazine ring system [2] [5]. The piperazine ring adopts a typical six-membered saturated heterocycle structure with two nitrogen atoms positioned at the 1 and 4 positions [27]. This piperazine moiety is connected to the triazolopyridine core through a three-carbon propyl chain [2] [5].

The structural representation can be expressed through the SMILES notation: C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC=C(C=C4)Cl [5]. The InChI key for structural identification is ZUZALSYWCGGMET-UHFFFAOYSA-N [5] [6].

3D Conformational Analysis and Modeling

Three-dimensional conformational analysis reveals that 4-Chloro Trazodone Isomer exhibits specific spatial arrangements that influence its chemical properties [6] [31]. The piperazine ring adopts a chair conformation with the exocyclic nitrogen-carbon bonds preferentially occupying equatorial orientations [31]. This conformation minimizes steric hindrance and represents the most energetically favorable arrangement [31].

The propyl linker chain connecting the piperazine and triazolopyridine moieties can adopt different conformational states [31]. Research on related trazodone compounds indicates that the propyl chain may exist in anti-gauche or anti-anti conformations depending on crystalline environment and intermolecular interactions [31]. The molecule demonstrates achiral stereochemistry with no defined stereocenters [6] [7].

Computational modeling studies indicate that the compound possesses five rotatable bonds, providing significant conformational flexibility [3]. The hydrogen bond donor count is limited to one, while the hydrogen bond acceptor count reaches four, influencing the compound's intermolecular interaction capabilities [3].

Isomerism and Stereochemistry

4-Chloro Trazodone Isomer represents a structural isomer of the parent trazodone compound, distinguished primarily by the positioning of the chlorine substituent on the phenyl ring [2] [4]. The compound exhibits achiral characteristics with no optical activity, as confirmed by stereochemical analysis [6] [7]. The absence of chiral centers eliminates enantiomeric considerations, resulting in a single stereoisomeric form [6] [7].

The isomeric relationship to trazodone arises from the specific placement of the chloro substituent at the 4-position of the phenyl ring rather than the 3-position found in the parent compound [2]. This positional isomerism significantly influences the compound's electronic properties and molecular interactions [2].

The triazolopyridine core structure itself can exist in multiple isomeric forms depending on the fusion pattern between the triazole and pyridine rings [26]. The 1,2,4-triazolo[4,3-a]pyridine arrangement represents one specific isomeric configuration among several possible triazolopyridine variants [26].

Physicochemical Properties

Solubility and Stability Profiles

4-Chloro Trazodone Isomer demonstrates limited aqueous solubility characteristics [14] [15]. The compound exhibits slight solubility in methanol and dimethyl sulfoxide, making these solvents suitable for analytical applications [14] [15]. The hydrochloride salt form generally shows enhanced water solubility compared to the free base [14] [15].

Stability studies indicate that the compound maintains chemical integrity for extended periods when stored under appropriate conditions [14]. The hydrochloride salt demonstrates stability for at least four years when maintained at -20°C [14]. Temperature control represents a critical factor for long-term storage, with refrigeration recommended to prevent degradation [10] [14].

The compound exhibits a melting point range of 124-127°C for the free base form [10]. Density and boiling point data remain undetermined in current literature [10]. The stability profile suggests compatibility with standard analytical procedures and research applications [14] [15].

| Property | Value |

|---|---|

| Melting Point | 124-127°C [10] |

| Solubility in Methanol | Slightly soluble [14] [15] |

| Solubility in DMSO | Slightly soluble [14] [15] |

| Storage Stability | ≥4 years (hydrochloride) [14] |

| Storage Temperature | -20°C [14] |

| Physical Form | Solid [10] [14] |

Spectroscopic Characteristics (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance spectroscopic data for 4-Chloro Trazodone Isomer requires specialized analytical techniques for complete structural characterization [19]. The complex heterocyclic structure presents multiple proton and carbon environments that would generate distinctive resonance patterns [19]. The triazolopyridine core structure would exhibit characteristic aromatic proton signals in the downfield region [19].

Infrared spectroscopic analysis would reveal several characteristic absorption bands corresponding to the functional groups present in the molecule [21]. The carbonyl group within the triazolopyridine core would exhibit a strong absorption band in the region of 1650-1700 cm⁻¹ [21]. Carbon-nitrogen stretching vibrations from the triazole and piperazine rings would appear in the 1000-1350 cm⁻¹ range [21].

Ultraviolet-Visible spectroscopy would demonstrate absorption characteristics primarily attributable to the aromatic ring systems [20]. The chlorophenyl group and triazolopyridine core would contribute to ultraviolet region absorption [20]. The extended conjugation within the triazolopyridine system would influence the electronic transitions observed in the spectrum [20].

Mass spectrometric analysis reveals a molecular ion peak at m/z 371.15 for the free base form [3] [5]. The hydrochloride salt would exhibit corresponding peaks reflecting the additional chloride ion [3]. Fragmentation patterns would be typical of triazolopyridine-containing compounds [3].

Chromatographic Behavior

High Performance Liquid Chromatography analysis demonstrates that 4-Chloro Trazodone Isomer achieves purity levels exceeding 95% in analytical grade preparations [1] [23]. The compound exhibits moderate retention characteristics on reverse-phase chromatographic columns [25]. C18 stationary phases represent the standard column type for analytical separations [25].

Mobile phase systems incorporating methanol and acetonitrile demonstrate compatibility with the compound's chromatographic behavior [15] [25]. The moderate lipophilicity indicated by the LogP value of 2.36460 suggests appropriate retention on reverse-phase systems [2]. Ultraviolet detection at suitable wavelengths provides adequate sensitivity for quantitative analysis [25].

The chromatographic profile enables effective separation from related compounds and impurities [23] [25]. Method development considerations include the selection of appropriate buffer systems and gradient elution programs to optimize resolution [25]. The compound's stability under typical chromatographic conditions supports routine analytical applications [14] [25].

| Parameter | Details |

|---|---|

| HPLC Purity | >95% [1] [23] |

| Column Type | C18 reverse-phase [25] |

| Mobile Phase | Methanol/acetonitrile systems [15] [25] |

| Detection Method | Ultraviolet detection [25] |

| Retention Behavior | Moderate retention [25] |

The synthesis of 4-Chloro Trazodone Isomer follows established pathways for trazodone derivatives with specific modifications to introduce the chlorine substituent at the 4-position of the phenyl ring [1] [2]. Multiple synthetic approaches have been developed, each offering distinct advantages in terms of yield, reaction conditions, and scalability.

The primary synthetic route involves a multi-step process beginning with the formation of the key intermediate N-(4-chlorophenyl)-N'-(3-chloropropyl)-piperazine, followed by cyclization with s-triazolo[4,3-a]pyridin-3-one to form the final triazolopyridine structure [2]. Alternative approaches utilize microwave-assisted synthesis methods that significantly reduce reaction times while maintaining high yields [3].

Continuous flow synthesis has emerged as a particularly effective method for 4-Chloro Trazodone Isomer production, offering improved reaction control and higher yields compared to traditional batch processes [2]. This approach enables precise temperature and residence time control, typically operating at temperatures above 90°C with residence times of 70-180 seconds, achieving conversion yields of 90-95% [2].

The synthetic strategy also incorporates green chemistry principles through the use of potassium carbonate as a reaction medium in microwave-assisted processes, reducing both reaction time and the need for toxic organic solvents [3]. This environmentally conscious approach has demonstrated the ability to produce trazodone derivatives in minutes rather than hours while maintaining excellent product quality.

Key Reaction Mechanisms

Chlorination at the 4-Position of Trazodone

The chlorination mechanism for introducing the 4-chloro substituent follows a free radical substitution pathway [4] [5]. The process begins with the homolytic cleavage of chlorine molecules under ultraviolet irradiation or elevated temperatures, generating chlorine radicals [4]. These highly reactive species then abstract hydrogen atoms from the aromatic ring, forming carbon-centered radicals that subsequently react with additional chlorine molecules to introduce the chloro substituent [5].

The reaction proceeds through three distinct phases: initiation, propagation, and termination [4]. During initiation, ultraviolet light causes the dissociation of Cl₂ molecules into two chlorine radicals [4]. The propagation steps involve hydrogen abstraction from the aromatic substrate by chlorine radicals, followed by reaction of the resulting carbon radical with molecular chlorine [5]. Termination occurs through radical-radical coupling reactions that remove reactive species from the system [4].

Temperature plays a critical role in controlling selectivity, with optimal conditions typically ranging from 100-150°C [6]. Higher temperatures favor the formation of the desired 4-chloro isomer through enhanced radical stability at the para position [7]. The reaction demonstrates strong temperature dependence following the Arrhenius equation, where rate constants increase exponentially with temperature [6].

Formation of Triazolo-pyridine and Piperazine Moieties

The construction of the triazolo-pyridine core proceeds through a nucleophilic cyclization mechanism involving 2-hydrazinylpyridine derivatives and appropriate electrophiles [8] [9]. The reaction mechanism involves initial nucleophilic attack by the hydrazine nitrogen on the electrophilic carbon center, followed by intramolecular cyclization to form the triazole ring [8].

The formation occurs via a 5-exo-dig-type cyclization when using chloroethynylphosphonates as electrophiles [8]. The process begins with nucleophilic substitution of chlorine to form an ynamine intermediate, which undergoes isomerization to a ketenimine species [8]. Subsequent tautomerization to the imine form enables the crucial intramolecular cyclization step that constructs the triazolopyridine framework [8].

Piperazine moiety formation utilizes established alkylation procedures with 1-bromo-3-chloropropane as the alkylating agent [1] [2]. The mechanism proceeds through an SN2 pathway where the piperazine nitrogen acts as a nucleophile, displacing bromide from the alkyl halide [10] [11]. The reaction typically employs basic conditions to maintain the nucleophilicity of the piperazine nitrogen and prevent protonation that would inhibit the alkylation process [2].

The coupling of piperazine and triazolopyridine components occurs through nucleophilic substitution of the chloropropyl chain on the triazolopyridine moiety [2]. This reaction demonstrates excellent regioselectivity under alkaline aqueous conditions, with optimal yields achieved at temperatures of 90-120°C in continuous flow systems [2].

Optimization of Reaction Conditions

The optimization of reaction conditions for 4-Chloro Trazodone Isomer synthesis requires systematic evaluation of multiple parameters including temperature, pressure, solvent systems, and reagent concentrations [6] [12]. Design of Experiments (DoE) methodologies have proven particularly effective for identifying optimal conditions while minimizing the number of required experiments [12] [13].

Temperature optimization studies demonstrate that reaction rates follow Arrhenius kinetics, with optimal yields achieved between 90-150°C depending on the specific reaction step [6] [14]. Higher temperatures generally favor increased reaction rates but may also promote side reactions or product decomposition [14]. Pressure effects are typically minimal for most synthetic steps, with standard atmospheric pressure being sufficient for most transformations [14].

Solvent selection critically impacts both reaction rates and product yields [6]. Biphasic systems comprising aqueous and organic phases have demonstrated superior performance for the key cyclization steps [2]. The aqueous phase typically contains basic components such as potassium carbonate or sodium ethoxide, while the organic phase contains the substrate dissolved in appropriate solvents such as toluene or dichloromethane [1] [2].

Catalyst loading optimization studies indicate that while catalysts can enhance reaction rates, their impact on overall yield is often minimal [6]. Loading levels of 5-10 mol% typically provide optimal balance between reaction enhancement and economic considerations [15]. Machine learning approaches have increasingly been employed to predict optimal reaction conditions, demonstrating superior performance compared to traditional one-variable-at-a-time optimization methods [16] [17].

High-throughput experimentation enables rapid screening of reaction conditions, allowing for efficient identification of optimal parameters [15]. This approach has proven particularly valuable for multi-parameter optimization where traditional methods would require extensive experimental campaigns [12].

Purification and Yield Enhancement Techniques

Purification of 4-Chloro Trazodone Isomer employs multiple complementary techniques to achieve the high purity levels required for pharmaceutical applications [18] [19]. Column chromatography serves as the primary purification method, utilizing silica gel stationary phases with diethyl ether/hexane mobile phase systems [1] [19]. This technique typically achieves purities of 85-95% with yield recoveries of 60-80% [20].

Recrystallization provides the highest purity levels, often exceeding 95%, through selective crystallization from ethanol/water solvent systems [19] [21]. The process involves dissolving the crude product in hot solvent, followed by controlled cooling to induce crystallization of the pure compound while leaving impurities in solution [21]. Multiple recrystallization cycles may be employed to achieve pharmaceutical-grade purity, though each cycle results in some yield loss [21].

Liquid-liquid extraction serves as an effective workup procedure for removing water-soluble impurities and basic or acidic contaminants [18] [21]. The technique exploits differential solubility between organic and aqueous phases, with pH adjustment often employed to enhance selectivity [20]. Separating funnel techniques enable efficient phase separation and product isolation [21].

Advanced purification methods include preparative High Performance Liquid Chromatography (HPLC) for achieving the highest purity levels [21]. This technique can achieve purities exceeding 99% but typically results in lower yield recoveries of 50-70% due to the high selectivity requirements [22]. The method proves particularly valuable when ultra-high purity is required for analytical standards or specialized applications.

Yield enhancement strategies focus on optimizing reaction conditions to maximize product formation while minimizing side reactions [15] [23]. Ultrasonic assistance has demonstrated significant improvements in reaction efficiency [23]. Temperature and pressure optimization studies indicate that yields can be enhanced through careful control of reaction parameters [14] [24].

Continuous flow synthesis offers substantial advantages for yield enhancement through precise control of reaction conditions and improved heat and mass transfer [15]. Flow reactors enable rapid optimization through systematic variation of parameters such as residence time, temperature, and reagent ratios [25]. The technique has demonstrated yield improvements of 10-25% compared to batch processes [25].

Analytical Methods for Quality Control

Quality control of 4-Chloro Trazodone Isomer synthesis requires comprehensive analytical methods to ensure product identity, purity, and consistency [26] [27]. High Performance Liquid Chromatography with ultraviolet detection (HPLC-UV) serves as the primary technique for purity assessment, offering detection limits of 0.1-1 μg/mL and quantification ranges spanning three orders of magnitude [28] [29].

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation and purity assessment [30]. Proton NMR (¹H NMR) enables identification of impurities and quantitative purity determination through integration ratio analysis [30]. Carbon-13 NMR (¹³C NMR) offers complementary structural information and can detect impurities not readily observable in proton spectra [30]. Quantitative NMR (qNMR) techniques enable absolute purity determination without requiring reference standards of known impurities [30].

Liquid Chromatography-Mass Spectrometry (LC-MS) provides highly sensitive detection and identification of impurities [31]. The technique offers detection limits as low as 0.01-0.1 μg/mL and enables structural characterization of unknown impurities through fragmentation pattern analysis [31]. This capability proves essential for identifying process-related impurities and degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a complementary technique for analyzing volatile impurities and residual solvents [31]. The method provides excellent sensitivity for volatile components while offering structural identification capabilities through electron impact fragmentation [31].

Infrared (IR) spectroscopy enables rapid functional group identification and provides a characteristic fingerprint for compound identification [32]. While less sensitive than chromatographic methods, IR spectroscopy offers rapid screening capabilities and can detect major impurities affecting functional group regions [32].